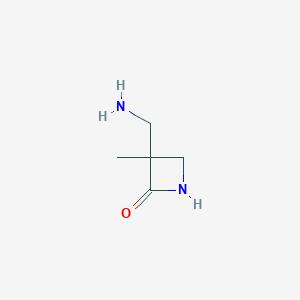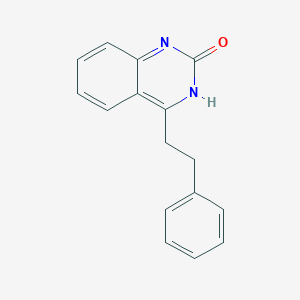
4-Phenethylquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenethylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The phenethyl group attached to the quinazolinone core may influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethylquinazolin-2(1H)-one typically involves the condensation of anthranilic acid derivatives with phenethylamine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate amide, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenethylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Phenethylquinazolin-2(1H)-one depends on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA. The phenethyl group may enhance its binding affinity and selectivity for these targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-2(1H)-one: The parent compound without the phenethyl group.
4-Methylquinazolin-2(1H)-one: A similar compound with a methyl group instead of a phenethyl group.
4-Phenylquinazolin-2(1H)-one: A compound with a phenyl group instead of a phenethyl group.
Uniqueness
4-Phenethylquinazolin-2(1H)-one is unique due to the presence of the phenethyl group, which may influence its chemical properties and biological activities. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-(2-phenylethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
Clé InChI |
IBRSHCFCFFXQHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=C3C=CC=CC3=NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)
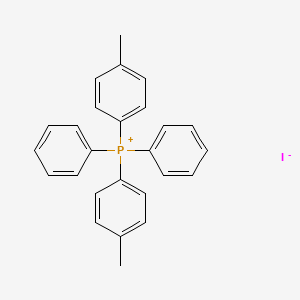
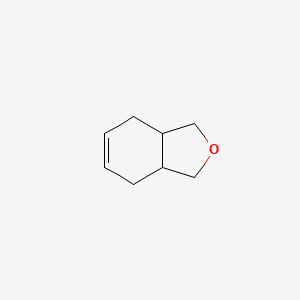
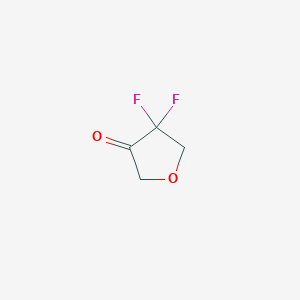
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)





![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)
